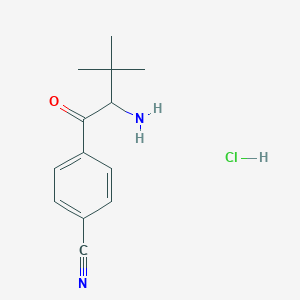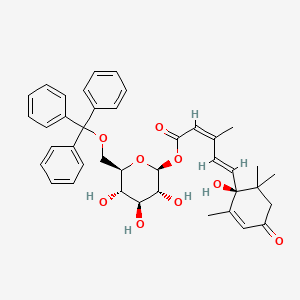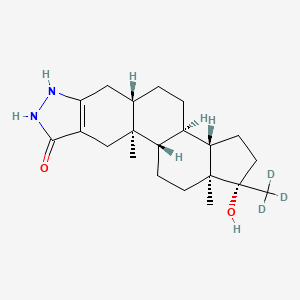![molecular formula C16H17F3N2O B13859044 5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine is an organic compound with the molecular formula C16H17F3N2O and a molecular weight of 310.3142 g/mol . It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethoxy)benzaldehyde and pentylamine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-(Trifluoromethoxy)phenyl-containing polydithienylpyrroles: Used in electrochromic applications.
Uniqueness
5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine is unique due to its specific combination of a pyrimidine ring with a trifluoromethoxyphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various specialized applications in research and industry.
Propiedades
Fórmula molecular |
C16H17F3N2O |
|---|---|
Peso molecular |
310.31 g/mol |
Nombre IUPAC |
5-pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C16H17F3N2O/c1-2-3-4-5-12-10-20-15(21-11-12)13-6-8-14(9-7-13)22-16(17,18)19/h6-11H,2-5H2,1H3 |
Clave InChI |
FITOPPBFJOAEPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


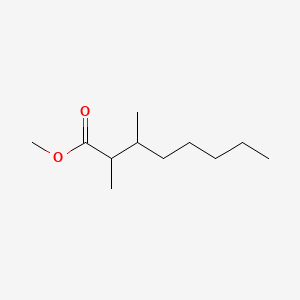
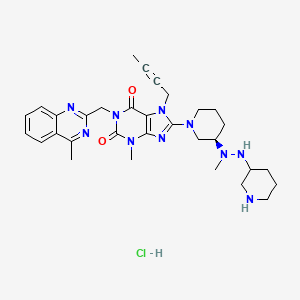
![sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
![(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)

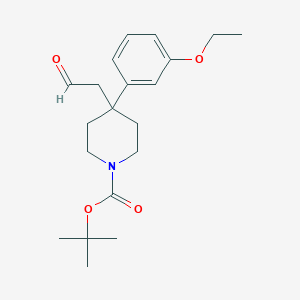
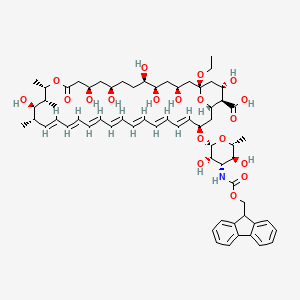

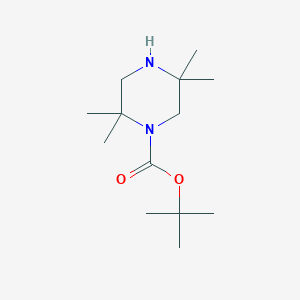
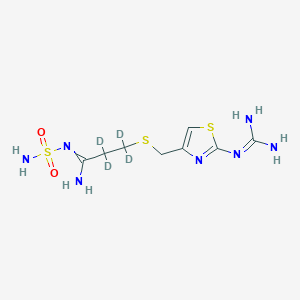
![5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B13859033.png)
